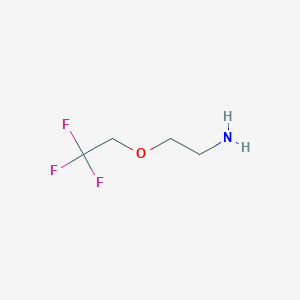

2-(2,2,2-Trifluoroethoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)3-9-2-1-8/h1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUXHKKBUXJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105939-65-9 | |

| Record name | 105939-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,2,2 Trifluoroethoxy Ethanamine and Its Analogues

Regioselective and Stereoselective Synthetic Approaches to Trifluoroethoxyethanamine Scaffolds

The synthesis of 2-(2,2,2-trifluoroethoxy)ethanamine requires precise control over the placement of the ether and amine functionalities, a concept known as regioselectivity. A primary and straightforward regioselective approach involves the Williamson ether synthesis, where the sodium or potassium alkoxide of 2,2,2-trifluoroethanol (B45653) acts as a nucleophile, attacking an electrophilic two-carbon synthon already bearing the amino group or a precursor. For instance, reacting the alkoxide of 2,2,2-trifluoroethanol with 2-chloroethylamine (B1212225) hydrochloride ensures the formation of the desired 1,2-disubstituted pattern. prepchem.com An alternative regioselective strategy involves the ring-opening of ethylene (B1197577) oxide with trifluoroethanol, which selectively yields 2-(2,2,2-trifluoroethoxy)ethanol. The resulting terminal alcohol can then be converted to the amine.

Stereoselectivity becomes critical when chiral centers are present in analogues of the target scaffold. While the parent this compound is achiral, the synthesis of its chiral derivatives, such as those with substituents on the ethane (B1197151) backbone, demands stereocontrolled methods. Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts. For example, chiral sulfinyl imines have been used as intermediates for the stereoselective synthesis of fluorinated hydroxyethyl (B10761427) secondary amine (HEA)-type peptidomimetics. researchgate.net Similarly, stereospecific C-H bond functionalization reactions, such as rhodium-catalyzed carbene and nitrene insertions, have proven effective in creating complex chiral molecules and could be adapted for these scaffolds. nih.gov The stereoselective reduction of a ketone or imine precursor using chiral catalysts is another established method for setting specific stereocenters.

Novel Catalytic Strategies for Carbon-Oxygen and Carbon-Nitrogen Bond Formations in Precursor Molecules

The construction of the this compound framework hinges on the efficient formation of a key carbon-oxygen (C-O) ether bond and a carbon-nitrogen (C-N) bond.

Carbon-Oxygen Bond Formation: The most common method for forming the trifluoroethoxy ether linkage is a variation of the Williamson ether synthesis, which typically uses stoichiometric amounts of a strong base like sodium hydride or potassium tert-butoxide. prepchem.commdpi.com While effective, these reactions can have poor atom economy. Modern catalytic approaches aim to overcome this. Lanthanide triflates, for instance, have been identified as excellent recyclable "green" catalysts for C-O bond-forming hydroalkoxylation reactions. nih.gov Palladium-catalyzed cross-coupling reactions, though more commonly used for aryl ethers, also offer potential catalytic routes for forming alkyl ethers under milder conditions than traditional methods.

Carbon-Nitrogen Bond Formation: Catalytic methods for C-N bond formation are well-established and offer significant advantages in terms of efficiency and sustainability. dntb.gov.ua

Reductive Amination: A powerful strategy involves the reaction of a carbonyl compound, such as 2-(2,2,2-trifluoroethoxy)acetaldehyde, with ammonia (B1221849) or an ammonia source, followed by reduction. This can be performed in a single pot using various reducing agents. Homogeneous iridium catalysts have been successfully used in the scale-up of reductive amination reactions under continuous flow conditions. researchgate.net

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between aryl or vinyl halides/triflates and amines. tcichemicals.com For the synthesis of the target molecule, a precursor like 2-(2,2,2-trifluoroethoxy)ethyl bromide could be coupled with an ammonia surrogate.

Trifluoroethanol as a Catalyst: Interestingly, 2,2,2-trifluoroethanol (TFE) itself has been shown to act as an effective catalyst for amidation reactions between unactivated esters and amines. researchgate.net Mechanistic studies suggest the reaction proceeds through a TFE-derived active ester intermediate. This unique property could be leveraged in novel synthetic designs. Due to its ability to form strong hydrogen bonds, TFE can activate substrates and facilitate nucleophilic attack. taylorandfrancis.com

Implementation of Green Chemistry Principles in the Synthesis of Fluorinated Ethanamines

Green chemistry principles are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use safer materials. dovepress.comprimescholars.com

Atom Economy: This principle, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric. rsc.orgmonash.edu Addition reactions are considered 100% atom-economical. Synthetic routes for this compound that utilize ring-opening or addition reactions would score highly on this metric compared to substitution or elimination reactions that generate stoichiometric byproducts.

Safer Reagents and Solvents: Efforts are being made to replace hazardous reagents traditionally used in fluorination chemistry. For example, alternatives to highly toxic and corrosive reagents like elemental fluorine or sulfur tetrafluoride are being developed. dovepress.com The use of SF6, a potent greenhouse gas, is being re-evaluated, with new methods using it as a fluorinating reagent under photoredox catalysis. acs.org Solvent choice is also critical, with a preference for greener solvents like water, ethanol, or in some cases, solvent-free mechanochemical methods. mdpi.com

Catalysis: As discussed previously, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents, which are consumed in the reaction and contribute to waste streams. researchgate.net Both transition-metal and organocatalysis offer powerful tools for achieving C-N bond formation sustainably. dntb.gov.uaresearchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts allows reactions to proceed under milder conditions. Flow chemistry can also contribute to better energy efficiency through superior heat transfer. rsc.org

Process Optimization and Scale-Up Considerations for Laboratory-Scale Synthesis of this compound

Transitioning a synthetic route from a small laboratory scale to a larger, more robust process requires careful optimization of reaction parameters and consideration of engineering challenges. mdpi.com

Parameter Optimization: Key variables such as temperature, pressure, reaction time, and reactant/catalyst concentration must be systematically studied to maximize yield and purity while minimizing reaction time and by-product formation. A patented method for producing the related 2,2,2-trifluoroethylamine (B1214592) highlights the benefits of optimization, achieving a 97% yield with a reaction time of 20-30 minutes in a pipeline-type reactor, a significant improvement over previous batch methods. google.com

Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up over traditional batch reactors. rsc.org They provide superior control over reaction parameters (especially for highly exothermic reactions), improved safety by minimizing the volume of hazardous material at any given time, and the potential for easier integration of in-line purification and analysis. The use of microflow reactors can accelerate process optimization and library synthesis. nih.gov Flow chemistry has been successfully applied to the multi-step synthesis of other ethylamine (B1201723) intermediates, demonstrating its potential for producing this compound efficiently. rsc.org

Purification: The choice of purification method is critical for scale-up. While laboratory-scale reactions often rely on chromatography, this can be impractical and costly for larger quantities. Alternative methods such as distillation, crystallization, or extraction must be developed. Designing a synthesis where the final product can be easily isolated is a key consideration.

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Sustainability Metrics

Evaluating different synthetic pathways requires a multi-faceted analysis that goes beyond just the chemical yield. Metrics like atom economy and the Environmental Factor (E-Factor), which measures the total mass of waste produced per mass of product, provide a more holistic view of a process's sustainability. nih.gov

Below is a comparative analysis of two plausible synthetic routes to this compound.

Route A: Williamson Ether Synthesis Approach This route involves the reaction of the sodium salt of 2,2,2-trifluoroethanol with 2-chloroethylamine. prepchem.com

Step 1: CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂

Step 2: CF₃CH₂ONa + ClCH₂CH₂NH₂ → CF₃CH₂OCH₂CH₂NH₂ + NaCl

Route B: Ethylene Oxide Ring-Opening Approach This route starts with the ring-opening of ethylene oxide, followed by conversion of the resulting alcohol to the amine, for example, via a tosylate intermediate.

Step 1: CF₃CH₂OH + C₂H₄O → CF₃CH₂OCH₂CH₂OH (catalyzed)

Step 2: CF₃CH₂OCH₂CH₂OH + TsCl → CF₃CH₂OCH₂CH₂OTs + HCl (in presence of a base)

Step 3: CF₃CH₂OCH₂CH₂OTs + NH₃ → CF₃CH₂OCH₂CH₂NH₂ + HOTs·NH₃

Interactive Table: Comparison of Synthetic Routes

| Metric | Route A: Williamson Ether Synthesis | Route B: Ethylene Oxide Ring-Opening | Commentary |

|---|---|---|---|

| Number of Steps | 2 | 3 | Fewer steps are generally preferred to maximize overall yield and reduce resource consumption. |

| Atom Economy (Theoretical) | Low-Moderate (~57%) | Low (~32% for this specific pathway) | Route A's main byproduct is NaCl. Route B generates a large tosylate byproduct. A direct amination of the alcohol in Step 1 would significantly improve Route B's atom economy. |

| Key Reagents & Hazards | Sodium Hydride (flammable, water-reactive), 2-Chloroethylamine (toxic) | Ethylene Oxide (toxic, explosive), Tosyl Chloride (corrosive), Ammonia (toxic, corrosive) | Both routes involve hazardous materials requiring careful handling, though ethylene oxide in Route B poses a significant process safety risk. |

| Sustainability & Green Principles | Generates stoichiometric salt waste. Use of a strong, hazardous base. | Step 1 can be highly atom-economical if catalyzed. Steps 2 & 3 have poor atom economy and generate significant waste. | Route B has the potential to be greener if a direct catalytic conversion of the alcohol to the amine (bypassing the tosylate) can be implemented. |

| Overall Efficiency & Scalability | A straightforward and reliable route, but the use of NaH can be challenging on a large scale. | Longer route, potentially lower overall yield. Handling gaseous reagents (ethylene oxide, ammonia) requires specialized equipment for scale-up. | Route A is likely more practical for initial laboratory synthesis. Route B, if optimized for direct amination, could be a more elegant and atom-economical industrial process. |

Reactivity and Mechanistic Investigations of 2 2,2,2 Trifluoroethoxy Ethanamine

Nucleophilic Reactivity and Derivatization Pathways of the Primary Amine Functionality

The defining characteristic of an amine is the lone pair of electrons on the nitrogen atom, which makes it a nucleophile. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile, forming a chemical bond. chemguide.co.uk The primary amine group of 2-(2,2,2-trifluoroethoxy)ethanamine is therefore capable of reacting with a variety of electrophilic compounds.

Common derivatization pathways for primary amines involve reactions with alkyl halides, acyl chlorides, and acid anhydrides. libretexts.orgchemguide.co.uk

Reaction with Alkyl Halides: Primary amines react with alkyl halides in a nucleophilic substitution reaction. The reaction typically proceeds through a series of steps, leading to the formation of secondary amines, tertiary amines, and ultimately, quaternary ammonium (B1175870) salts if excess alkyl halide is used. libretexts.orglibretexts.org For instance, the reaction of this compound with an alkyl halide like bromoethane (B45996) would initially yield the secondary amine, N-ethyl-2-(2,2,2-trifluoroethoxy)ethanamine. libretexts.org

Reaction with Acyl Chlorides and Acid Anhydrides: These reactions are vigorous and result in the formation of N-substituted amides. chemguide.co.uklibretexts.org When this compound reacts with an acyl chloride such as ethanoyl chloride, the product is N-[2-(2,2,2-trifluoroethoxy)ethyl]ethanamide. libretexts.org The reaction mechanism is a nucleophilic addition-elimination. libretexts.org A similar reaction occurs with acid anhydrides, though it is generally slower and may require heating. libretexts.orgchemguide.co.uk

These fundamental reactions highlight the versatility of the amine group for creating more complex molecular architectures.

Table 1: General Derivatization Reactions of this compound

| Reactant Type | Example Reactant | Product Class | Reaction Type |

|---|---|---|---|

| Alkyl Halide | Bromoethane | Secondary Amine | Nucleophilic Substitution (Alkylation) |

| Acyl Chloride | Ethanoyl chloride | N-Substituted Amide | Nucleophilic Addition-Elimination (Acylation) |

| Acid Anhydride | Ethanoic anhydride | N-Substituted Amide | Nucleophilic Addition-Elimination (Acylation) |

| Aldehyde/Ketone | Acetone | Imine | Nucleophilic Addition |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide | Nucleophilic Substitution |

Electrophilic Activation and Subsequent Functionalization Strategies for this compound

While the amine group is inherently nucleophilic, its reactivity can be channeled into various functionalization strategies. These transformations often involve an initial reaction at the nitrogen atom, leading to intermediates that can undergo further reactions.

Formation of Imines and Enamines: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). mnstate.eduyoutube.com This reaction is reversible and typically catalyzed by acid. The rate of imine formation is sensitive to pH; it decreases at very low pH because the amine becomes protonated and non-nucleophilic, and at high pH, there is insufficient acid to protonate the intermediate to facilitate the elimination of water. libretexts.org

Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org This reaction is analogous to acylation with acyl chlorides. The resulting sulfonamide is a stable functional group found in many pharmaceutical compounds. libretexts.org

These pathways demonstrate how the initial nucleophilic character of the amine is leveraged to build more complex and varied molecular structures.

Influence of the Trifluoroethoxy Group on Amine Basicity, Nucleophilicity, and Conformational Dynamics

The trifluoroethoxy group (CF3CH2O-) exerts a profound influence on the properties of the neighboring amine functionality through strong inductive and stereoelectronic effects.

Amine Basicity: The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. libretexts.org Electron-withdrawing groups decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available. masterorganicchemistry.com The trifluoromethyl (CF3) group is intensely electron-withdrawing. By analogy, the trifluoroethoxy group in this compound is expected to significantly reduce the basicity of the amine compared to unsubstituted ethylamine (B1201723). For comparison, the pKa of the conjugate acid of 2,2,2-trifluoroethanamine is 5.7, whereas for typical alkylamines, it is in the range of 9.5-11.0. libretexts.orgnih.gov This indicates a dramatic reduction in base strength due to the fluorinated substituent.

Table 2: Comparison of Conjugate Acid (pKaH) Values for Selected Amines

| Amine | pKa of Conjugate Acid (pKaH) | Relative Basicity |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 9.25 | Reference |

| Ethylamine (CH₃CH₂NH₂) | 10.6 | More Basic |

| 2,2,2-Trifluoroethanamine (CF₃CH₂NH₂) | 5.7 nih.gov | Significantly Less Basic |

| This compound | Estimated to be low (similar to CF₃CH₂NH₂) | Significantly Less Basic (Expected) |

Nucleophilicity: Nucleophilicity is also affected by electron density. The powerful inductive effect of the trifluoroethoxy group reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity. masterorganicchemistry.com It has been noted that the trifluoro group in 2,2,2-trifluoroethylamine (B1214592) can reduce its nucleophilicity by a factor of approximately 100,000 compared to a standard amine like piperidine. masterorganicchemistry.com A similar substantial reduction in nucleophilic reactivity is expected for this compound.

Conformational Dynamics: The molecule's shape and flexibility are governed by rotation around its single bonds. For a substituted ethane (B1197151) backbone, the key conformations are staggered (anti and gauche) and eclipsed. organicchemistrytutor.comchemistrysteps.com The presence of bulky and electronegative groups introduces complex interactions. In fluorinated compounds, a phenomenon known as the "gauche effect" can sometimes stabilize a gauche conformation over the sterically less hindered anti conformation. researchgate.net This effect can be attributed to hyperconjugation or intramolecular hydrogen bonding. researchgate.netnih.gov For this compound, the conformational preference around the C-C bond would be a balance between minimizing steric repulsion between the large trifluoroethoxy group and the amine group (favoring an anti arrangement) and potentially stabilizing gauche interactions involving the electronegative oxygen and fluorine atoms. nih.gov

Reaction Kinetics and Thermodynamic Studies of Key Transformations Involving the Compound

Detailed kinetic and thermodynamic data for specific reactions of this compound are not extensively documented in public literature. However, the principles discussed in the previous section allow for qualitative predictions.

Reaction Kinetics: The rate of reaction is highly dependent on the nucleophilicity of the amine. Due to the significant reduction in nucleophilicity caused by the trifluoroethoxy group, the kinetics of reactions involving this compound as a nucleophile are expected to be considerably slower than those of non-fluorinated analogues like ethylamine. masterorganicchemistry.com For example, its SN2 reaction with an alkyl halide would proceed at a much slower rate. youtube.com

Quantitative studies for specific transformations would be necessary to establish precise rate constants and equilibrium positions.

Stereoelectronic Effects and Intramolecular Interactions Governing the Reactivity Profile of this compound

The reactivity of this compound is fundamentally governed by stereoelectronic effects, which are interactions between electron orbitals that depend on the molecule's three-dimensional geometry. wikipedia.org

Inductive Effect: The primary stereoelectronic influence is the strong σ-inductive withdrawal of electron density by the highly electronegative fluorine atoms, transmitted through the carbon framework and the ether oxygen to the amine nitrogen. This effect depletes the electron density of the nitrogen's lone pair, which is the root cause of the compound's reduced basicity and nucleophilicity. masterorganicchemistry.com

Hyperconjugation: Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty antibonding orbitals. In certain conformations, stabilizing interactions such as σ(C-H) → σ(C-O) or σ(C-C) → σ(C-F) could occur. nih.govwikipedia.org These interactions are highly dependent on the dihedral angle between the participating bonds and can influence conformational preferences, potentially contributing to the gauche effect observed in similar molecules. researchgate.netnih.gov

Intramolecular Hydrogen Bonding: A potential intramolecular interaction is the formation of a weak hydrogen bond between the acidic protons of the amine group (N-H) and the lone pair electrons of the ether oxygen atom. This type of interaction could stabilize a folded or gauche conformation, influencing the molecule's average shape and its accessibility for intermolecular reactions. Such interactions are known to be significant in similar fluorinated amino compounds, especially in their protonated forms. nih.gov

Together, these effects create a unique reactivity profile for this compound, making it a less potent nucleophile and base than simple amines but providing a stable and versatile building block for chemical synthesis.

Computational Chemistry and Theoretical Studies of 2 2,2,2 Trifluoroethoxy Ethanamine

Quantum Chemical Calculations of Electronic Structure, Frontier Molecular Orbitals, and Energetics

The electronic structure is characterized by the arrangement of electrons in molecular orbitals (MOs). Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comchadsprep.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). chadsprep.comyoutube.com The HOMO-LUMO energy gap is a crucial parameter, providing an approximation of the molecule's chemical reactivity and kinetic stability. researchgate.net

Theoretical calculations can provide precise energy values for these orbitals. For instance, a typical DFT calculation might yield the results shown in the hypothetical table below.

Table 1: Hypothetical Frontier Orbital Energies for 2-(2,2,2-Trifluoroethoxy)ethanamine Calculated at the B3LYP/6-31G(d) level of theory.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO+1 | +2.15 | σ(C-H, C-F) |

| LUMO | +1.54 | σ(C-N, C-O) |

| HOMO | -9.88 | n(N) |

| HOMO-1 | -10.76 | n(O), σ(C-C) |

These energetic calculations are vital for predicting how the molecule will interact with other reagents. A relatively high HOMO energy suggests the amine group is a potent nucleophilic center, while the LUMO energy indicates potential sites for nucleophilic attack on the molecule. youtube.com

Conformational Analysis and Energy Landscape Mapping via Molecular Mechanics and Ab Initio Methods

The flexibility of this compound, which arises from several rotatable single bonds (C-C, C-N, C-O), means it can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers and map the energy landscape that governs their interconversion. nih.gov

This process typically begins with a broad scan of the potential energy surface using computationally inexpensive methods like Molecular Mechanics (MM). MM force fields calculate the steric energy of a molecule based on bond lengths, angles, and torsional strains, allowing for the rapid evaluation of thousands of possible conformations. indiana.edu This initial search identifies a set of low-energy candidate structures.

These candidates are then subjected to more rigorous and accurate ab initio or DFT calculations. These quantum mechanical methods provide reliable relative energies and precise geometries for the conformers. For this compound, key torsional angles would include the O-C-C-N and C-O-C-C dihedral angles. The analysis would likely reveal that gauche and anti arrangements lead to different energies due to steric hindrance and intramolecular interactions, such as potential weak hydrogen bonding between the amine protons and the ether oxygen.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound Relative energies (ΔE) calculated at the MP2/6-31G* level of theory.*

| Conformer | O-C-C-N Dihedral Angle | C-O-C-C Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | gauche (~65°) | anti (180°) | 0.00 |

| 2 | anti (180°) | anti (180°) | +0.85 |

| 3 | gauche (~68°) | gauche (~70°) | +1.52 |

| 4 | anti (180°) | gauche (~72°) | +2.10 |

Mapping the energy landscape helps in understanding the molecule's dynamic behavior and the populations of different conformers at thermal equilibrium. nih.gov This information is critical, as the reactivity and spectroscopic properties of the molecule are an average over the populated conformational states.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Mechanistic Elucidation and Structural Proof

Computational chemistry is a powerful tool for predicting spectroscopic data, which is essential for confirming molecular structures and elucidating reaction mechanisms. idc-online.com

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved with high accuracy using DFT methods, often with specialized functionals developed for this purpose. idc-online.comnih.gov Calculations are typically performed on the optimized geometries of the lowest energy conformers. The computed magnetic shielding tensors are then converted into chemical shifts relative to a standard (e.g., TMS). Comparing predicted spectra with experimental data provides unambiguous structural verification. Discrepancies between computed and experimental shifts can often be resolved by considering solvent effects or the presence of multiple conformers. mdpi.com

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound Predicted shifts calculated using the GIAO-DFT method at the B3LYP/6-311+G(2d,p) level.

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| CF₃ | 124.5 | 124.2 | +0.3 |

| CH₂-CF₃ | 68.9 (q, JCF ≈ 35 Hz) | 68.5 | +0.4 |

| O-CH₂ | 70.1 | 69.8 | +0.3 |

| CH₂-N | 41.2 | 40.9 | +0.3 |

Vibrational Frequencies: The calculation of vibrational frequencies (e.g., for IR spectroscopy) is done by analyzing the second derivatives of the energy with respect to atomic displacements. dtic.mil This analysis yields a set of normal modes and their corresponding frequencies. Computed frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, and are therefore commonly scaled by an empirical factor to improve agreement. nist.gov These calculations are crucial for assigning peaks in an experimental IR spectrum to specific molecular motions, such as N-H stretches, C-F stretches, and C-O-C ether stretches.

Reaction Pathway Modeling and Transition State Analysis for Nucleophilic and Electrophilic Transformations

Theoretical modeling can map the entire energy profile of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate.

For this compound, potential reactions include nucleophilic substitution at the amine (e.g., acylation) or reactions where the amine acts as a base. The molecule could also undergo transformations involving the ether linkage under harsh conditions.

To model such a reaction, a coordinate corresponding to the key bond-forming or bond-breaking process is selected. The energy is then calculated at points along this path to locate an approximate TS. This structure is then optimized using specialized algorithms. A frequency calculation must be performed on the optimized TS structure; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 4: Hypothetical Calculated Energetics for N-Acetylation of this compound with Acetyl Chloride Calculated at the DFT B3LYP/6-31+G level.*

| Species | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Reactants (Amine + Acetyl Chloride) | 0.0 | Separated species |

| Transition State | +12.5 | Partial N-C bond formation, C-Cl bond elongation |

| Products (Amide + HCl) | -25.8 | N-acetylated product |

This type of analysis provides deep mechanistic insight, allowing for the comparison of competing reaction pathways and the rationalization of experimentally observed product distributions.

Solvation Effects on Molecular Properties and Reactivity Using Implicit and Explicit Solvent Models

Reactions and measurements are rarely performed in the gas phase. The solvent can have a profound impact on molecular properties, conformational equilibria, and reaction rates. Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comosti.gov The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. Implicit models are computationally efficient and effective at capturing the bulk effects of a solvent. nih.gov

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. arxiv.org This method allows for the modeling of specific, short-range interactions like hydrogen bonding between the solute and solvent. researchgate.net While more computationally demanding, explicit models can provide a more accurate picture, especially when such specific interactions are critical. Hybrid models that combine a few explicit solvent molecules with an implicit continuum are also common. researchgate.net

For this compound, solvation in a polar solvent like water would be expected to stabilize conformers with larger dipole moments. Furthermore, the basicity of the amine and the rates of reactions involving ionic species would be strongly influenced by the solvent environment.

Table 5: Hypothetical Effect of Solvent on the Dipole Moment of the Most Stable Conformer Calculated at the B3LYP/6-31G(d) level of theory.

| Environment | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.55 |

| Toluene (Implicit) | 2.4 | 3.10 |

| Water (Implicit) | 78.4 | 3.85 |

By incorporating these solvation models, theoretical calculations can provide predictions that are more directly comparable to experimental results obtained in solution. mdpi.com

Strategic Applications of 2 2,2,2 Trifluoroethoxy Ethanamine As a Versatile Synthetic Building Block

Utilization in the Construction of Diverse Heterocyclic Systems Incorporating the Trifluoroethoxy Moiety

The primary amine functionality of 2-(2,2,2-trifluoroethoxy)ethanamine serves as a key reactive handle for the construction of various nitrogen-containing heterocyclic systems. This is particularly relevant in medicinal chemistry, where such scaffolds are prevalent. The trifluoroethoxy group can act as a stable alternative to traditionally used, more labile groups like heteroaryl chlorides. researchgate.net

The synthesis of heterocyclic compounds often involves the reaction of amines with various electrophilic partners. For instance, this compound can be reacted with substituted pyrimidines, such as 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine, where it can selectively displace one of the trifluoroethoxy groups to form a new carbon-nitrogen bond, leading to the formation of substituted pyrimidine (B1678525) derivatives. researchgate.net Additionally, its role is crucial in SNAr (nucleophilic aromatic substitution) reactions with activated heterocyclic systems like chloro- or fluoro-substituted purines and pyrimidines. researchgate.net The use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) in the presence of an acid catalyst such as trifluoroacetic acid (TFA) has been shown to facilitate these reactions, leading to the synthesis of a variety of substituted heterocycles. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Involving Trifluoroethoxy Moieties

| Reactant 1 | Reactant 2 | Product Type | Significance | Reference |

| 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine | Aniline Derivatives | Substituted Pyrimidines | Demonstrates selective nucleophilic substitution. researchgate.net | researchgate.net |

| Chloroheterocycles (e.g., purines, pyrimidines) | Anilines | Aryl-aminopurines | Synthesis of kinase-privileged fragments for drug discovery. researchgate.net | researchgate.net |

| Ethyl 2-fluorobenzoate | 2,2,2-trifluoroethanol | 2-(2,2,2-trifluoroethoxy)benzoic acid | Intermediate for the synthesis of oxazolines. mdpi.com | mdpi.com |

Role in Ligand Synthesis for Organometallic Catalysis and Coordination Chemistry

In the field of organometallic catalysis and coordination chemistry, the design of ligands is paramount to controlling the reactivity and selectivity of metal centers. The amine group in this compound can be readily functionalized to create multidentate ligands. hud.ac.ukresearchgate.netresearchgate.netnsf.gov These ligands, featuring the trifluoroethoxy tail, can influence the electronic properties and solubility of the resulting metal complexes.

For example, the amine can be derivatized to form Schiff bases, amides, or be incorporated into larger macrocyclic structures. researchgate.net The resulting ligands can coordinate with a variety of transition metals, and the fluorinated moiety can enhance the stability and catalytic activity of the complexes. While direct examples involving this compound are specific, the principles of using functionalized amines for ligand synthesis are well-established. nsf.govnih.gov The synthesis often involves the reaction of the amine with aldehydes, ketones, or acid chlorides to build up the desired ligand framework. nih.gov

Incorporation into the Design and Synthesis of Advanced Functional Materials (e.g., fluorinated polymers, liquid crystals)

The introduction of trifluoroethoxy groups into polymers can significantly alter their properties, leading to materials with low surface energy, high thermal and chemical stability, and unique optical properties. researchgate.netrsc.org this compound can be used as a monomer or a modifying agent in the synthesis of fluorinated polymers. For instance, it can be incorporated into polyamides or polyimides through the reaction of its amine group with diacids or dianhydrides.

In the context of liquid crystals, the rigid nature of some molecular scaffolds combined with the flexible and polar trifluoroethoxy group can lead to the formation of mesophases. While specific examples detailing the use of this compound in liquid crystal synthesis are not prevalent in general literature, its structural motifs are consistent with those used in the design of fluorinated liquid crystalline materials. The synthesis of such materials often involves the attachment of the fluorinated tail to a rigid core structure.

Table 2: Properties of Fluorinated Polymers

| Property | Description | Reference |

| Low Surface Energy | Results in hydrophobic and oleophobic surfaces. | researchgate.net |

| High Thermal Stability | Due to the strength of the Carbon-Fluorine bond. | rsc.org |

| Chemical Resistance | Inert to a wide range of chemicals. | researchgate.net |

| Biocompatibility | Makes them suitable for medical applications. | researchgate.net |

Application in the Development of Novel Fluorinated Scaffolds and Probes for Chemical Biology Research

Chemical probes are essential tools for studying biological systems. nih.govnih.govyoutube.com The incorporation of fluorine, particularly trifluoromethyl or trifluoroethoxy groups, can enhance a probe's metabolic stability and cell permeability. nih.govelsevierpure.com this compound can be used as a starting material for the synthesis of fluorinated scaffolds that can be further elaborated into chemical probes. mdpi.com

The amine group allows for conjugation to various reporter groups or reactive functionalities. For example, it can be acylated with a molecule containing a photoaffinity label and a bioorthogonal handle, such as an alkyne, to create an activity-based probe. mdpi.com These probes can be used to study enzyme activity in complex biological samples. The development of such tools is crucial for understanding disease pathways and for the discovery of new therapeutic targets. nih.gov

Use as a Precursor for the Synthesis of Fluorescent Labels and Affinity Tags in Proteomics Research

In proteomics, fluorescent labels and affinity tags are widely used for protein identification, quantification, and localization. impactproteomics.comnih.govresearchgate.net The primary amine of this compound makes it a suitable precursor for the synthesis of such reagents. tcichemicals.com It can be reacted with activated fluorescent dyes (e.g., succinimidyl esters of cyanine (B1664457) or rhodamine dyes) to create fluorescent labels that can then be used to tag proteins. nih.govresearchgate.net

Similarly, it can be incorporated into affinity tags. nih.govnih.gov For example, it could be part of a larger molecule designed to bind to a specific protein or to be captured by a specific resin. A tandem affinity tag, for instance, might include a histidine tag for metal chelate chromatography and a biotinylation signal peptide for binding to streptavidin, and the trifluoroethoxy group could be incorporated to modulate the properties of the tag. nih.govresearchgate.net The use of such tags allows for the purification and identification of proteins and their interaction partners from complex mixtures. nih.govgoogle.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 2 2,2,2 Trifluoroethoxy Ethanamine Derivatives

High-Resolution Multi-Nuclear NMR Spectroscopy for Detailed Stereochemical and Conformational Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(2,2,2-Trifluoroethoxy)ethanamine derivatives in solution. nih.gov The presence of ¹H, ¹³C, ¹⁹F, and potentially other nuclei like ³¹P in derivatized forms allows for a comprehensive analysis of molecular structure, stereochemistry, and conformation. nih.gov

¹H NMR provides critical information on the proton environment. The ethoxy and ethanamine backbone protons typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen (H₂N-CH₂ -) and the trifluoroethoxy group (-O-CH₂ -CH₂) are particularly sensitive to the electronic effects of the substituents on the amine.

¹³C NMR complements proton data by providing information on the carbon skeleton. The signals for the carbons bonded to the highly electronegative fluorine and oxygen atoms are found at characteristic chemical shifts. For instance, the CF₃ carbon exhibits a distinct quartet in proton-coupled ¹³C spectra due to one-bond coupling with the three fluorine atoms.

Multi-dimensional NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitively assigning proton and carbon signals, especially in complex derivatives. For establishing stereochemistry and analyzing conformational preferences, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are employed to identify through-space interactions between protons.

Table 1: Representative NMR Data for a Hypothetical this compound Derivative (Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values depend on the specific derivative and solvent.)

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | NH₂ | 1.5 - 2.5 | br s | - |

| ¹H | -CH₂ -NH₂ | 2.95 | t | 5.5 Hz |

| ¹H | -O-CH₂ -CH₂- | 3.70 | t | 5.5 Hz |

| ¹H | -CH₂ -CF₃ | 4.10 | q | 8.8 Hz |

| ¹³C | -C H₂-NH₂ | 41.5 | - | - |

| ¹³C | -O-C H₂-CH₂- | 68.2 | - | - |

| ¹³C | -O-C H₂-CF₃ | 70.5 | q | 35 Hz |

| ¹³C | -C F₃ | 124.0 | q | 277 Hz |

| ¹⁹F | -CF₃ | -74.5 | t | 8.8 Hz |

Advanced Mass Spectrometry Techniques (e.g., fragmentation studies, ion mobility spectrometry) for Complex Derivative Analysis

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound derivatives and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , typically coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion ([M+H]⁺).

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. Collision-Induced Dissociation (CID) is a common technique where the selected ion is fragmented to produce a pattern of daughter ions. nih.gov For derivatives of this compound, characteristic fragmentation patterns can be predicted. For example, cleavage of the C-C bond in the ethanamine backbone is a common pathway for simple amines. docbrown.info The loss of the trifluoromethyl group or cleavage of the ether linkage can also produce diagnostic fragment ions.

Table 2: Plausible Mass Spectrometry Fragmentation for the [M+H]⁺ Ion of this compound

| Fragment Ion m/z | Proposed Structure / Neutral Loss |

| 114 | [M+H - CH₂O]⁺ |

| 100 | [M+H - CF₃]⁺ |

| 83 | [CF₃CH₂O]⁺ |

| 44 | [CH₂CH₂NH₃]⁺ |

| 30 | [CH₂NH₂]⁺ |

Electron-based fragmentation methods , such as Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), are particularly useful for analyzing fragile derivatives where the modification itself is labile. nih.gov These techniques can provide complementary fragmentation information, often preserving weak bonds that are easily cleaved by CID.

Ion Mobility Spectrometry (IMS-MS) adds another dimension of separation by differentiating ions based on their size, shape, and charge. This technique can separate isomeric or conformeric derivatives that are indistinguishable by mass alone, providing valuable information about the three-dimensional structure of the molecule in the gas phase.

Vibrational Spectroscopy (Infrared and Raman) for Investigating Intermolecular Interactions and Conformational Isomers

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. nih.gov It is particularly powerful for studying intermolecular interactions, such as hydrogen bonding, and for identifying different conformational isomers. nih.govdocumentsdelivered.com

In the solid state or in concentrated solutions, the N-H stretching vibrations of the primary amine group (typically in the 3300-3500 cm⁻¹ region) are sensitive indicators of hydrogen bonding. researchgate.net The presence of sharp, free N-H bands versus broad, shifted bands can distinguish between non-bonded and hydrogen-bonded species. The C-F and C-O stretching vibrations also give rise to strong, characteristic bands in the IR spectrum.

Studies on the related compound 2,2,2-trifluoroethylamine (B1214592) have shown that in the gaseous state, the molecule exists predominantly in a stable trans rotameric form. documentsdelivered.com However, in the condensed phase (liquid or solid), the appearance of additional vibrational bands suggests the presence of multiple conformers and evidence of intermolecular hydrogen bonding. documentsdelivered.com Similar conformational complexity and intermolecular interactions are expected for derivatives of this compound.

Advanced techniques like two-dimensional electronic–vibrational sum frequency generation (2D-EVSFG) spectroscopy can be applied to study the coupling of electronic and vibrational degrees of freedom, which is crucial for understanding the behavior of these molecules at interfaces. nih.gov

Table 3: Key Vibrational Modes for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

X-ray Crystallography of Single Crystals for Definitive Solid-State Structural Analysis of Derivatives

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and the nature of intermolecular interactions in the crystal lattice.

For a derivative of this compound, a crystal structure would confirm the connectivity and stereochemistry. Furthermore, it would provide invaluable insight into how the molecules pack in the solid state, revealing details of hydrogen-bonding networks involving the amine group and potential weak interactions involving the fluorine atoms.

A relevant study on 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine reported its crystal structure, confirming the molecular geometry and the relative orientation of the trifluoroethoxy group and the pyridine (B92270) ring. researchgate.net Similar analyses of this compound derivatives would be critical for establishing structure-property relationships. nih.gov

Table 4: Illustrative Crystallographic Data for a Hypothetical Derivative (Note: Data are representative and would be determined for a specific crystalline derivative.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.54 |

| Volume (ų) | 1337.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

High-Performance Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic methods are essential for separating the target derivative from starting materials, by-products, and other impurities, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of these polar and non-volatile compounds. nih.gov Reversed-phase HPLC using a C18 or C8 column is a common starting point. The mobile phase typically consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be required to separate components with different polarities effectively. nih.gov Detection can be achieved using a Diode Array Detector (DAD) if the derivative contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). For primary amines, pre-column derivatization with a fluorogenic agent like o-phthalaldehyde (B127526) (OPA) can be used to enable highly sensitive fluorescence detection. nih.gov

Gas Chromatography (GC) can be used for more volatile derivatives. The primary amine may require derivatization (e.g., acylation) to reduce its polarity and improve peak shape and thermal stability. A polar capillary column would be appropriate, and detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Both HPLC and GC are invaluable for determining the purity of a synthesized derivative and for tracking the consumption of reactants and the formation of products over time, allowing for the optimization of reaction conditions.

Table 5: Example Chromatographic Conditions for Purity Analysis

| Method | Column | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient: Acetonitrile/Water | DAD (if chromophore present) or ELSD/MS | Purity assessment of non-volatile derivatives |

| GC | DB-5ms, 30 m x 0.25 mm | Helium | FID or MS | Purity assessment of volatile or derivatized compounds |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,2,2-Trifluoroethoxy)ethanamine, and what challenges arise in its purification?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chloroethylamine with 2,2,2-trifluoroethanol under basic conditions (e.g., KOH/EtOH) at 60–80°C for 12–24 hours. Challenges include controlling side reactions (e.g., over-alkylation) and removing residual trifluoroethanol. Column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization (using ethanol/water mixtures) is recommended for purification .

- Safety Note : Handle trifluoroethanol (toxic vapor) and amines (corrosive) in a fume hood with PPE .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Handling : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of vapors; work in a well-ventilated fume hood. Electrostatic charge buildup during transfer can be mitigated by grounding equipment .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) and acids; separate storage is critical. Monitor for discoloration (indicative of decomposition) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR (DMSO-d6): δ 3.60–3.70 (m, 2H, -OCH2CF3), 2.80–2.90 (m, 2H, -CH2NH2). F NMR: δ -75 ppm (t, J = 8.5 Hz, CF3).

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 162.1. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s pharmacological activity in receptor-binding assays?

- Mechanistic Insight : The electron-withdrawing CF3 group enhances metabolic stability and modulates lipophilicity, improving blood-brain barrier penetration. For example, analogs of this compound are intermediates in proton-pump inhibitors (e.g., Dexlansoprazole), where the trifluoroethoxy group stabilizes sulfoxide intermediates during synthesis .

- Experimental Design : Use radioligand binding assays (e.g., H-labeled analogs) to assess affinity for serotonin or dopamine receptors. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Contradiction : Conflicting reports on hydrolytic stability at pH > 7.

- Resolution : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 7.4, 8.5, 9.0) with LC-MS monitoring. Degradation products (e.g., ethanolamine derivatives) indicate base-catalyzed hydrolysis. Adjust formulation pH to ≤7.0 or use stabilizers (e.g., antioxidants) for long-term storage .

Q. How can researchers optimize the compound’s derivatization for trace analysis in biological matrices?

- Derivatization Protocol : React with dansyl chloride (5 mM in acetone, 60°C, 30 min) to enhance UV/fluorescence detection. For GC-MS, use BSTFA + 1% TMCS to silylate the amine group, improving volatility .

- Validation : Spike plasma samples with deuterated internal standards (e.g., d4-2-(2,2,2-Trifluoroethoxy)ethanamine) to validate recovery rates (85–110%) and limit of quantification (LOQ < 1 ng/mL) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The amine’s nucleophilicity is reduced due to electron withdrawal by the CF3 group, requiring stronger electrophiles (e.g., acyl chlorides) for efficient reactions .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.